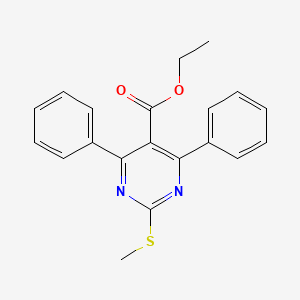

Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC20378412

Molecular Formula: C20H18N2O2S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N2O2S |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | ethyl 2-methylsulfanyl-4,6-diphenylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C20H18N2O2S/c1-3-24-19(23)16-17(14-10-6-4-7-11-14)21-20(25-2)22-18(16)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |

| Standard InChI Key | ZJATZAGQJRRTFR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)SC)C3=CC=CC=C3 |

Introduction

Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing nitrogen atoms at the 1 and 3 positions. This compound is notable for its structural features, including a methylthio group and diphenyl substituents, making it of interest in medicinal chemistry and materials science. The compound is identified by its CAS number, 714250-67-6 .

Synthesis Methods

The synthesis of Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate aldehydes with methylthio-containing precursors, followed by cyclization to form the pyrimidine ring. This process often requires catalysts and solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product. In industrial settings, more efficient methods like continuous flow synthesis may be employed to improve yields and purity.

Chemical Behavior and Reactions

Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate can participate in various chemical reactions typical for pyrimidine derivatives. These include oxidation, reduction, and substitution reactions that can introduce diverse functional groups into the molecule. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can vary widely depending on the reagents employed and the specific reaction conditions utilized during synthesis.

Spectroscopic Analysis

The structural integrity of Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). These methods provide detailed information about the molecular structure and functional groups present in the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume